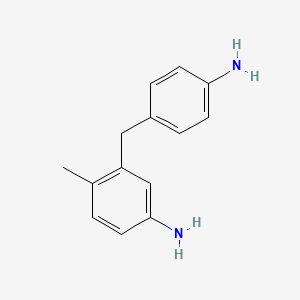

3-((4-Aminophenyl)methyl)-p-toluidine

Description

Contextual Significance of Aromatic Amines in Advanced Chemical Systems

Aromatic amines are a cornerstone of modern chemical synthesis, serving as crucial intermediates in the production of a vast array of materials, including dyes, pharmaceuticals, and, most notably, high-performance polymers. Their utility stems from the reactivity of the amino group, which can readily participate in various polymerization reactions. In the realm of advanced chemical systems, aromatic diamines are particularly prized as monomers for the synthesis of polyimides, polyamides, and polyurethanes. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them indispensable in the aerospace, electronics, and automotive industries.

The properties of the final polymer are intrinsically linked to the structure of the diamine monomer. Factors such as the number and position of the amino groups, the nature of the aromatic rings, and the presence of flexible or rigid linking groups all play a critical role in determining the polymer's characteristics.

Evolution of Research Interest in Bridged Diaminophenyl Derivatives

Research into bridged diaminophenyl derivatives, such as those linked by a methylene (B1212753) group (—CH₂—), has been driven by the need to fine-tune the properties of aromatic polymers. The introduction of a flexible methylene bridge between the phenyl rings, as seen in 3-((4-Aminophenyl)methyl)-p-toluidine, imparts a greater degree of solubility and processability to the resulting polymers compared to their more rigid, directly-linked counterparts. This enhanced processability is a significant advantage, as many high-performance aromatic polymers are notoriously difficult to process due to their high melting points and low solubility.

The presence of a methyl group on one of the phenyl rings, as in the case of the subject compound, further influences the polymer's properties. This substituent can disrupt chain packing, leading to a more amorphous morphology, which can improve solubility and optical transparency. Much of the research in this area has focused on synthesizing a variety of bridged diamines and systematically studying how modifications to their structure affect the thermal, mechanical, and optical properties of the polymers derived from them. For instance, studies on analogous polyimides have shown that the incorporation of such bent and asymmetric diamine monomers can lead to polymers with high glass transition temperatures, good thermal stability, and excellent solubility in organic solvents. ntu.edu.twresearchgate.net

Fundamental Academic Challenges and Opportunities Associated with the Compound

The primary academic interest in this compound lies in its potential as a monomer for creating novel polymers with tailored properties. A significant challenge in this area is the precise synthesis of the monomer itself. The preparation of asymmetrically substituted bridged diamines often requires multi-step synthetic routes with careful control of reaction conditions to avoid the formation of isomeric impurities.

Once the monomer is obtained, its polymerization with various dianhydrides or other co-monomers presents numerous opportunities for research. Key areas of investigation include:

Structure-Property Relationships: Systematically studying how the inclusion of this specific diamine affects the glass transition temperature, thermal stability, solubility, and mechanical properties of the resulting polyimides.

Processability: Evaluating the processability of polymers derived from this monomer, particularly their ability to be cast into thin films or spun into fibers.

Optical Properties: Investigating the influence of the methyl group and the methylene bridge on the optical transparency and color of the final polymers, which is crucial for applications in flexible electronics and displays.

The data below, while for a closely related methylene-bridged aromatic diamine, illustrates the typical characterization and properties that would be of interest for polymers derived from this compound.

Table 1: Representative Properties of a Polyimide Derived from a Methylene-Bridged Aromatic Diamine

| Property | Value |

| Inherent Viscosity (dL/g) | 0.37 |

| Glass Transition Temperature (Tg, °C) | 274 - 332 |

| 10% Weight-Loss Temperature (°C, N₂) | > 560 |

| 10% Weight-Loss Temperature (°C, Air) | > 560 |

| Solubility | Soluble in NMP, Chloroform, THF |

Data sourced from a study on poly(amine-imide)s derived from N,N'-bis(4-aminophenyl)-N,N'-diphenyl-1,4-phenylenediamine. ntu.edu.tw

Table 2: Chemical Information for this compound

| Identifier | Value |

| Chemical Formula | C₁₄H₁₆N₂ |

| Molecular Weight | 212.29 g/mol |

| Synonyms | 3-((4-Aminophenyl)methyl)-4-methylaniline |

This data is from publicly available chemical databases.

Structure

3D Structure

Properties

CAS No. |

85423-09-2 |

|---|---|

Molecular Formula |

C14H16N2 |

Molecular Weight |

212.29 g/mol |

IUPAC Name |

3-[(4-aminophenyl)methyl]-4-methylaniline |

InChI |

InChI=1S/C14H16N2/c1-10-2-5-14(16)9-12(10)8-11-3-6-13(15)7-4-11/h2-7,9H,8,15-16H2,1H3 |

InChI Key |

SJGGHASKJNUCMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N)CC2=CC=C(C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 4 Aminophenyl Methyl P Toluidine

Historical and Current Synthetic Routes for the Compound

The synthesis of 3-((4-Aminophenyl)methyl)-p-toluidine is conceptually based on the condensation reaction between aromatic amines and formaldehyde (B43269). Historically, the industrial production of diaminodiphenylmethanes, such as the widely used 4,4'-methylenedianiline (B154101) (4,4'-MDA), has been dominated by homogeneous catalysis utilizing strong mineral acids like hydrochloric acid (HCl). rsc.orggoogle.comgoogle.com This traditional method involves multiple steps, including the salinization of the amine, condensation with formaldehyde, and subsequent neutralization. rsc.org The reaction proceeds by reacting aniline (B41778), or its derivatives like p-toluidine (B81030), with formaldehyde in the presence of a concentrated strong acid. justia.com While effective, this process is fraught with challenges, including the use of highly corrosive acids, difficulties in product separation, and the generation of substantial amounts of contaminated aqueous waste from the neutralization step. rsc.org

Current synthetic strategies have shifted towards overcoming the environmental and practical drawbacks of the historical acid-catalyzed route. A major advancement is the replacement of homogeneous mineral acids with solid, heterogeneous catalysts. rsc.orgresearchgate.net This modern approach offers several advantages: it simplifies catalyst separation from the product mixture, eliminates the need for a neutralization step, reduces corrosive waste streams, and allows for the potential recovery and reuse of the catalyst. rsc.org These heterogeneous methods, often employing catalysts like clays (B1170129) or zeolites, represent a more efficient and environmentally benign pathway for the synthesis of DDM and its analogs. rsc.orgresearchgate.net The synthesis of the target compound, this compound, would specifically involve the co-condensation of p-toluidine and aniline with formaldehyde, guided by these modern catalytic principles to control the reaction between two different amine substrates.

Novel Catalytic Approaches in the Preparation of Diaminodiphenylmethane Analogs

Research into the synthesis of diaminodiphenylmethane (DDM) analogs has yielded a variety of novel catalytic systems designed to improve efficiency, selectivity, and sustainability. These catalysts are directly applicable to the synthesis of unsymmetrical compounds like this compound.

Heterogeneous Acid Catalysts:

Zeolites: A range of zeolites, including Y zeolite, ZSM-5, Hβ, and HY zeolites, have demonstrated significant catalytic activity in the condensation of aniline with formaldehyde. rsc.orgjustia.com Their well-defined pore structures and tunable acidity are crucial for controlling the reaction. The use of a solid acid zeolite catalyst can circumvent the need for corrosive mineral acids and the subsequent neutralization process. rsc.orggoogle.com For instance, U.S. Patent 5,241,119 describes using zeolites like Y zeolite and ZSM-5 for preparing 4,4'-diamino diphenylmethane. justia.com The performance of these catalysts depends on their structural, surface, and acidic properties. rsc.org

Clays: Natural kaolinitic clay has emerged as an effective, inexpensive, and environmentally friendly catalyst for DDM synthesis. researchgate.netresearchgate.net It can be used in an aqueous medium, simplifying the process and avoiding hydrocarbon solvents. researchgate.net Studies have shown high conversion rates and product selectivities ranging from 68–98% using kaolinite. researchgate.net The catalyst is also regenerable, making the process cost-effective. researchgate.net Kaolin activated by hydrochloric or sulfuric acid has also been patented for this purpose. google.com

Heteropolyacids: Heteropolyacids such as H4SiW12O40 have been evaluated for the synthesis of 4,4'-MDA. researchgate.net While effective, their homogeneous nature presents recovery challenges. To address this, they have been immobilized on supports like MIL-100(Fe), creating a heterogeneous catalyst that combines high activity with ease of recovery and reuse. researchgate.net

Tungsten-Based Catalysts: Tungsten boride or sulfide (B99878) catalysts have been patented for the condensation of aniline and formaldehyde, producing a mixture of DDM isomers and higher homologues. google.com

Other Novel Systems:

Ionic Liquids: Room-temperature ionic liquids have been shown to be efficient catalysts for related three-component coupling reactions, often under solvent-free conditions, presenting another green alternative for amine synthesis. rsc.org

The table below summarizes the performance of various catalytic systems in the synthesis of 4,4'-MDA, providing a benchmark for their potential application in synthesizing its analogs.

| Catalyst System | Reactants | Reaction Conditions | Aniline Conversion (%) | 4,4'-MDA Yield (%) | 4,4'-MDA Selectivity (%) | Reference |

| H4SiW12O40@MIL-100(Fe) | Aniline, Formaldehyde | 120 °C, 6 h | 41.1 | 81.6 | 79.2 | researchgate.net |

| SiO2@[HSO3-ppim]CF3SO3-I | Aniline, Formaldehyde | 80 °C, 7 h | Not specified | 74.9 | 94.5 | researchgate.net |

| Natural Kaolinitic Clay | Aniline, Formaldehyde | Aqueous media | High | Not specified | 68-98 | researchgate.net |

Chemo-, Regio-, and Stereoselective Syntheses of Aromatic Amines

The synthesis of a specific isomer like this compound from aniline, p-toluidine, and formaldehyde presents significant challenges in selectivity.

Regioselectivity: This is the most critical factor. The reaction is a Friedel-Crafts type alkylation where the methylene (B1212753) bridge forms between the two aromatic rings.

In aniline, the amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions.

In p-toluidine, the para position is blocked by the methyl group. Both the amino (-NH2) and methyl (-CH3) groups are activating and direct incoming electrophiles to the ortho positions relative to the amino group (positions 3 and 5).

To form the desired product, the methylene group must link the C-4 (para) position of the aniline ring to the C-3 (ortho to -NH2 and meta to -CH3) position of the p-toluidine ring. However, the condensation reaction typically yields a mixture of isomers, including 2,2', 2,4', and 4,4' linkages, as well as polymeric byproducts. google.comjustia.com Controlling the reaction to favor the unsymmetrical 4,3' linkage is difficult. The regioselectivity of Friedel-Crafts alkylations of anilines can be influenced by the catalyst and reaction conditions. researchgate.netresearchgate.net For example, the shape selectivity of zeolite catalysts, stemming from their constrained micropore environments, can be exploited to favor the formation of less bulky isomers.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In this synthesis, the primary challenge is to prevent N-alkylation (formation of a bond at the nitrogen atom) and to control the degree of polymerization. Modern methods using solid acid catalysts can offer better control over these side reactions compared to traditional mineral acid catalysis. researchgate.net

Stereoselectivity: The target molecule, this compound, is achiral. nih.gov Therefore, enantioselectivity is not a consideration in its synthesis. However, asymmetric synthesis is a highly developed field for creating chiral aromatic amines, often employing chiral catalysts to control the formation of stereocenters. acs.org

Multicomponent Reactions and Domino Processes in the Synthesis of the Compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing portions of all reactants, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.govfrontiersin.orgnih.gov The synthesis of this compound from aniline, p-toluidine, and formaldehyde is inherently a three-component reaction.

Green Chemistry Principles and Sustainable Synthesis of the Compound

The synthesis of aromatic amines, including DDM analogs, has been a significant focus for the application of green chemistry principles, driven by the need to mitigate the environmental impact of traditional methods. rsc.org

Key green strategies relevant to the synthesis of this compound include:

Use of Benign Catalysts: The most impactful green improvement has been the shift from corrosive, single-use mineral acids (like HCl) to solid, reusable catalysts. rsc.org Heterogeneous catalysts such as natural clays and zeolites are non-corrosive, easily separated by filtration, and can often be regenerated and reused, drastically reducing waste and improving process economics. researchgate.netresearchgate.net

Safer Solvents and Conditions: Traditional syntheses often use hydrocarbon solvents. Greener alternatives include performing the reaction in water, which is non-toxic and inexpensive. researchgate.netresearchgate.netthieme-connect.de Kaolinite clay, for example, has been shown to work effectively as a catalyst in an aqueous medium. researchgate.net Furthermore, developing solvent-free reaction conditions, potentially using ionic liquids or microwave irradiation, represents another avenue for sustainable synthesis. researchgate.netrsc.org

Atom Economy and Waste Prevention: The condensation reaction to form DDMs is inherently atom-economical, as the primary byproduct is water. By avoiding the use of strong acids and the subsequent bases for neutralization, the formation of large salt waste streams is prevented. rsc.org Multicomponent reaction strategies further enhance atom economy by minimizing the number of synthetic steps and the need for protecting groups. nih.gov

Renewable Feedstocks: While not yet standard for DDM production, a broader green chemistry goal is the synthesis of aromatic amines from renewable resources, such as lignin-derived monomers, to reduce reliance on petrochemical feedstocks. acs.org

By integrating these principles, the synthesis of this compound can be designed to be more sustainable, safer, and more efficient than historical industrial processes for related compounds.

Reaction Mechanisms and Chemical Transformations of 3 4 Aminophenyl Methyl P Toluidine

Mechanistic Studies of Electrophilic Aromatic Substitution Reactions

The benzene (B151609) rings of 3-((4-Aminophenyl)methyl)-p-toluidine are activated towards electrophilic aromatic substitution (EAS) by the presence of the amino and methyl groups. beilstein-archives.org These substituents are electron-donating, increasing the electron density of the aromatic rings and making them more susceptible to attack by electrophiles. researchgate.net The directing effects of these groups determine the position of substitution on each ring.

The amino group (-NH2) is a strongly activating, ortho-, para-directing group due to its ability to donate its lone pair of electrons into the aromatic system via resonance. beilstein-archives.org The methyl group (-CH3) is a weakly activating, ortho-, para-directing group through an inductive effect. nih.gov In this compound, the interplay of these directing effects on the two non-equivalent aromatic rings dictates the regioselectivity of electrophilic substitution reactions.

Ring A (p-toluidine moiety): This ring is substituted with an amino group and a methyl group. The powerful ortho-, para-directing effect of the amino group dominates. Electrophilic attack will preferentially occur at the positions ortho to the amino group. One of these ortho positions is sterically hindered by the adjacent methyl group, while the other is sterically hindered by the bulky benzyl (B1604629) substituent from the other ring.

Ring B (aniline moiety): This ring is substituted with an amino group and the tolylmethyl group. The amino group directs incoming electrophiles to the ortho and para positions. The para position is already occupied by the tolylmethyl group. Therefore, substitution is expected to occur at the positions ortho to the amino group.

Under strongly acidic conditions, such as those used for nitration (a mixture of nitric and sulfuric acid), the amino groups can be protonated to form anilinium ions (-NH3+). The anilinium ion is a strongly deactivating, meta-directing group. beilstein-archives.org This can lead to a mixture of products, including meta-substituted derivatives, as the reactivity of the rings is significantly reduced.

A general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile (E+) to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.com This is the slow, rate-determining step. The subsequent fast step involves the deprotonation of the sigma complex by a weak base to restore the aromaticity of the ring. masterorganicchemistry.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Catalyst | Electrophile (E+) | Predicted Major Product(s) |

| Br2/FeBr3 | Br+ | Bromination at positions ortho to the amino groups. |

| HNO3/H2SO4 | NO2+ | Nitration, potentially at meta positions if amino groups are protonated. |

| SO3/H2SO4 | SO3 | Sulfonation at positions ortho to the amino groups. |

Nucleophilic Reactivity and Derivatization Pathways of Amino Groups

The primary amino groups of this compound are nucleophilic centers and can readily undergo a variety of derivatization reactions. These reactions include acylation, alkylation, and arylation. The two amino groups may exhibit different reactivities due to the differing electronic effects of the substituents on each ring. The amino group on the p-toluidine (B81030) ring is expected to be slightly more nucleophilic than the amino group on the aniline (B41778) ring due to the electron-donating nature of the methyl group.

Acylation: The amino groups can be acylated using acid chlorides, acid anhydrides, or esters to form amides. For example, reaction with acetyl chloride or acetic anhydride (B1165640) would yield the corresponding N,N'-diacetyl derivative. This reaction is often carried out in the presence of a base to neutralize the HCl or acetic acid byproduct.

Alkylation: Reductive amination is a common method for the N-alkylation of amines. libretexts.org This involves the reaction of the diamine with an aldehyde or ketone to form a bis-imine (Schiff base), which is then reduced in situ to the corresponding N-alkylated diamine. acs.orgbu.edu Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN). libretexts.org

Arylation: The amino groups can also undergo N-arylation through reactions such as the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of the diamine with an aryl halide.

Oxidative and Reductive Transformations of the Compound

The amino groups of this compound are susceptible to oxidation. The oxidation of aromatic amines can lead to a variety of products, depending on the oxidizing agent and reaction conditions. Mild oxidation may lead to the formation of colored dimeric and polymeric species. For instance, the oxidation of p-toluidine with hydrogen peroxide in the presence of a zeolite-supported catalyst can yield 4,4'-dimethylazobenzene (B1265379) and 4,4'-dimethylazoxybenzene. mdpi.com Similar oxidative coupling reactions could be expected for this compound.

Stronger oxidizing agents can lead to the formation of quinone-like structures or polymerization. The methylene (B1212753) bridge can also be susceptible to oxidation under harsh conditions.

Conversely, the nitro derivatives of this compound, which can be synthesized via nitration as described in section 3.1, can be reduced to the corresponding diamine. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or nickel is a common method for the reduction of aromatic nitro groups to amines. mdpi.com

Condensation Reactions and Schiff Base Formation Involving the Compound

This compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). chemistryjournal.net The reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form the C=N double bond. eijppr.com This reaction is often catalyzed by an acid or a base. nih.gov

Given the presence of two primary amino groups, the reaction with a molar excess of an aldehyde or ketone can lead to the formation of a bis-Schiff base. The formation of these imines can be monitored by spectroscopic techniques such as IR spectroscopy (disappearance of the C=O stretch and appearance of the C=N stretch) and NMR spectroscopy.

The general mechanism for Schiff base formation proceeds in two steps:

Formation of a carbinolamine intermediate through the nucleophilic addition of the amine to the carbonyl group. eijppr.com

Dehydration of the carbinolamine to yield the imine. eijppr.com

Polymerization and Oligomerization Mechanisms Initiated by the Compound

As a diamine, this compound is a valuable monomer for the synthesis of various polymers, including polyamides, polyimides, and polyureas. The polymerization reactions typically proceed through step-growth mechanisms.

Polyamides: Polyamides can be synthesized by the polycondensation of this compound with dicarboxylic acids or their derivatives, such as diacyl chlorides. nih.gov The reaction with diacyl chlorides is a low-temperature solution polycondensation that is rapid and often leads to high molecular weight polymers. The Yamazaki-Higashi reaction is another method that allows for the direct polycondensation of diamines and dicarboxylic acids using a phosphite (B83602) and pyridine. mdpi.com

Polyimides: The synthesis of polyimides involves a two-step process. First, the diamine reacts with a dianhydride, such as pyromellitic dianhydride (PMDA), in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc) to form a soluble poly(amic acid) precursor. rsc.org The second step involves the thermal or chemical imidization of the poly(amic acid) to form the final, often insoluble and highly thermally stable, polyimide. The use of asymmetrically substituted diamines can improve the solubility of the resulting polyimides. nih.gov

Polyurethanes: While less common for aromatic diamines directly, they can be used in the synthesis of polyurethanes. More frequently, the corresponding diisocyanate, which can be synthesized from the diamine, is used in condensation with a diol.

Acid-Base Equilibria and Protonation States in Reaction Systems

The amino groups of this compound are basic and can be protonated by acids to form the corresponding ammonium (B1175870) salts. The basicity of the amino groups is influenced by the electronic nature of the substituents on the aromatic rings. The pKa of the conjugate acid of an aniline is a measure of its basicity. nih.gov

The amino group on the p-toluidine ring is expected to be slightly more basic (higher pKa) than the amino group on the aniline ring due to the electron-donating effect of the methyl group. In an acidic medium, the compound will exist in equilibrium between its neutral, monoprotonated, and diprotonated forms. The specific pKa values can be determined experimentally by techniques such as potentiometric titration or spectrophotometry. nih.govnist.gov The protonation state of the diamine is crucial in many of its reactions, particularly in electrophilic aromatic substitution and polymerization, as it affects the reactivity of both the amino groups and the aromatic rings.

Table 2: Estimated pKa Values for the Conjugate Acids of Related Anilines

| Compound | pKa of Conjugate Acid |

| Aniline | 4.63 |

| p-Toluidine | 5.08 |

| 4,4'-Methylenedianiline (B154101) (first protonation) | ~4.9 |

| 4,4'-Methylenedianiline (second protonation) | ~2.6 |

Advanced Spectroscopic Characterization and Structural Analysis of 3 4 Aminophenyl Methyl P Toluidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity of 3-((4-Aminophenyl)methyl)-p-toluidine. Both ¹H and ¹³C NMR would provide critical data for a complete structural assignment.

In a ¹H NMR spectrum, the chemical environment of each proton is revealed. For this molecule, distinct signals would be expected for the aromatic protons on both the p-toluidine (B81030) and the 4-aminophenyl rings. The substitution pattern would lead to characteristic splitting patterns (e.g., doublets, triplets, or more complex multiplets) based on the coupling between adjacent protons. The methylene (B1212753) bridge protons (-CH₂-) would likely appear as a singlet, integrating to two protons, in a region typical for benzylic protons. The protons of the two primary amine groups (-NH₂) would also produce signals, the chemical shift of which can be sensitive to solvent, concentration, and temperature, and may appear as broad singlets. The methyl group (-CH₃) on the p-toluidine ring would present as a sharp singlet, integrating to three protons, at a characteristic upfield chemical shift.

Complementary to ¹H NMR, a ¹³C NMR spectrum would show a signal for each unique carbon atom. The spectrum would be characterized by several signals in the aromatic region, corresponding to the substituted and unsubstituted carbons of the two benzene (B151609) rings. The methylene bridge carbon and the methyl carbon would each give rise to a distinct signal in the aliphatic region of the spectrum. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be employed to differentiate between CH, CH₂, and CH₃ groups.

Table 4.1.1: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| Aromatic Protons | 6.5 - 7.5 | Multiplets | 7H |

| Methylene Protons (-CH₂-) | ~3.8 | Singlet | 2H |

| Amino Protons (-NH₂) | Variable (Broad) | Singlet | 4H |

| Methyl Protons (-CH₃) | ~2.2 | Singlet | 3H |

Note: These are predicted values based on the structure and typical chemical shifts for similar functional groups. Actual experimental values may vary.

Table 4.1.2: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ) ppm |

|---|---|

| Aromatic Carbons | 110 - 150 |

| Methylene Carbon (-CH₂-) | ~40 |

| Methyl Carbon (-CH₃) | ~20 |

Note: These are predicted values. The exact number of signals and their shifts would depend on the molecular symmetry and electronic environment.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is crucial for identifying the functional groups present in this compound.

An FT-IR spectrum would exhibit characteristic absorption bands. The N-H stretching vibrations of the two primary amine groups are expected to appear as a doublet in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups would appear just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings would produce several bands in the 1450-1600 cm⁻¹ region. Bending vibrations for the N-H groups would be found around 1600 cm⁻¹. The C-N stretching vibrations of the aryl amines would also be present.

Table 4.2.1: Expected Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Primary Amine |

| Aromatic C-H Stretch | 3000 - 3100 | Aromatic Ring |

| Aliphatic C-H Stretch | 2850 - 2960 | Methylene & Methyl |

| C=C Aromatic Stretch | 1450 - 1600 | Aromatic Ring |

| N-H Bend | 1580 - 1650 | Primary Amine |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isomer Differentiation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and probing the structure of this compound through its fragmentation pattern. Using an ionization technique such as electron ionization (EI), a molecular ion peak (M⁺) would be observed, which would confirm the molecular weight of the compound.

The fragmentation of the molecular ion would provide significant structural information. A primary and highly probable fragmentation pathway would be the benzylic cleavage of the C-C bond of the methylene bridge. This would lead to the formation of fragment ions corresponding to the aminophenylmethyl cation or the toluidinylmethyl cation, and the corresponding radical losses. The relative abundance of these fragments can offer insights into the stability of the resulting carbocations. Further fragmentation of these primary ions would also be expected, providing a complete picture of the molecule's assembly. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the molecular ion and its fragments with high accuracy.

Table 4.3.1: Plausible Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity |

|---|---|

| 212 | Molecular Ion [C₁₄H₁₆N₂]⁺ |

| 121 | [H₂N-C₆H₄-CH₂]⁺ |

| 106 | [CH₃-C₆H₄-NH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: The m/z values are based on the most common isotopes. The actual spectrum would show a more complex pattern.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Excited States

Electronic spectroscopy, specifically UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic transitions and excited-state behavior of this compound.

The UV-Vis absorption spectrum is expected to show strong absorptions in the ultraviolet region, characteristic of the π → π* transitions of the substituted benzene rings. The presence of the electron-donating amino groups would cause a red-shift (to longer wavelengths) of these absorption bands compared to unsubstituted benzene. The degree of electronic communication between the two aromatic rings, if any, would also influence the absorption spectrum.

If the molecule is fluorescent, its emission spectrum would be observed at a longer wavelength than its absorption spectrum (a phenomenon known as the Stokes shift). The fluorescence quantum yield and lifetime would provide information on the efficiency and dynamics of the de-excitation processes. The solvent polarity can have a significant effect on both absorption and emission spectra, a study of which can reveal information about the change in dipole moment upon electronic excitation.

Table 4.4.1: Anticipated Electronic Spectroscopy Characteristics for this compound

| Spectroscopic Technique | Expected Observation | Information Gained |

|---|---|---|

| UV-Vis Absorption | Absorption maxima in the UV region | π → π* electronic transitions, extent of conjugation |

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

For a definitive determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard. Provided that suitable single crystals of this compound can be grown, this technique would yield precise data on bond lengths, bond angles, and torsional angles.

The resulting crystal structure would reveal the preferred conformation of the molecule, including the dihedral angle between the two aromatic rings. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine groups and π-π stacking between the aromatic rings, which govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the material.

Table 4.5.1: Hypothetical Crystallographic Data Parameters for this compound

| Crystallographic Parameter | Data to be Determined |

|---|---|

| Crystal System & Space Group | The symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the unit cell |

| Bond Lengths & Angles | Precise intramolecular distances and angles |

| Torsional Angles | The conformation of the molecule |

| Intermolecular Interactions | Hydrogen bonds, van der Waals forces, π-π stacking |

Note: No experimental crystallographic data for this specific compound is publicly available at this time.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Conformational Studies

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light. As this compound is an achiral molecule, it will not exhibit a CD spectrum.

However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral center or by creating atropisomers through restricted rotation, CD spectroscopy would become an invaluable tool. The CD spectrum would provide information on the absolute configuration of the stereocenters and the conformational preferences of the molecule in solution. The sign and intensity of the Cotton effects in the CD spectrum are exquisitely sensitive to the three-dimensional arrangement of the chromophoric groups (the aromatic rings). In such cases, comparison of experimental CD spectra with those predicted by quantum chemical calculations could be used to assign the absolute stereochemistry of the chiral derivatives.

Computational and Theoretical Investigations of 3 4 Aminophenyl Methyl P Toluidine

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the molecular structure and electronic characteristics of 3-((4-Aminophenyl)methyl)-p-toluidine. Through DFT calculations, a detailed understanding of the molecule's geometry, including bond lengths, bond angles, and dihedral angles, can be obtained. These calculations typically involve optimizing the molecular structure to find its lowest energy conformation. For this compound, this would involve determining the precise arrangement of the two aminophenyl rings and the methyl group relative to each other.

The electronic properties of the molecule, such as the distribution of electron density, can also be elucidated using DFT. This analysis helps in identifying the electron-rich and electron-deficient regions within the molecule, which is crucial for understanding its reactivity. The molecular formula of this compound is C14H16N2, and its molecular weight is 212.29 g/mol . nih.gov

Table 1: Calculated Structural Parameters of this compound using DFT

| Parameter | Value |

|---|---|

| Molecular Formula | C14H16N2 |

| Molecular Weight | 212.29 g/mol |

| Optimized Bond Lengths (Å) | Data not available |

| Optimized Bond Angles (°) | Data not available |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the behavior of molecules in their electronically excited states. rsc.orgrsc.orgscirp.org This approach allows for the calculation of various photophysical properties, such as absorption and emission spectra, excited-state lifetimes, and quantum yields. For this compound, TD-DFT calculations could predict its ultraviolet-visible (UV-Vis) absorption spectrum, indicating the wavelengths of light the molecule absorbs to transition to an excited state.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.netresearchgate.netnih.gov

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and mapping their spatial distribution across the molecule. This would reveal which parts of the molecule are most likely to be involved in electron donation and acceptance during a chemical reaction.

Table 2: Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the amino groups due to the presence of lone pairs of electrons. The aromatic rings would exhibit a more complex potential distribution. Understanding the MEP is crucial for predicting how the molecule will interact with other molecules, including solvents and biological macromolecules.

Quantum Chemical Descriptors and Reactivity Indices (e.g., Electrophilicity, Hardness)

Quantum chemical descriptors are numerical values derived from computational calculations that quantify various aspects of a molecule's electronic structure and reactivity. nih.gov These descriptors include global reactivity indices such as electrophilicity (ω), chemical hardness (η), and chemical potential (μ).

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is related to the HOMO-LUMO gap.

Chemical Potential (μ) indicates the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

Calculating these descriptors for this compound would provide a quantitative measure of its reactivity, complementing the qualitative insights from FMO and MEP analyses.

Table 3: Calculated Quantum Chemical Descriptors for this compound

| Descriptor | Value |

|---|---|

| Chemical Hardness (η) | Data not available |

| Chemical Potential (μ) | Data not available |

Conformational Analysis and Molecular Dynamics Simulations of the Compound

The compound this compound possesses conformational flexibility due to the rotation around the single bonds connecting the phenyl rings and the methylene (B1212753) bridge. Conformational analysis aims to identify the most stable conformations (isomers) of the molecule and the energy barriers between them. This can be achieved through systematic scanning of the potential energy surface or through molecular dynamics (MD) simulations.

MD simulations provide a way to study the dynamic behavior of the molecule over time, taking into account temperature and solvent effects. By simulating the motion of the atoms, one can observe conformational changes, intermolecular interactions, and other dynamic processes. For this compound, MD simulations could reveal how the molecule behaves in different environments and provide insights into its flexibility and interactions with its surroundings.

Spectroscopic Property Prediction and Validation through Computational Models

Computational models, particularly those based on DFT, can be used to predict various spectroscopic properties of a molecule, such as its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nist.govresearchgate.netresearchgate.net These predicted spectra can be compared with experimental data to validate the accuracy of the computational model and to aid in the interpretation of the experimental results.

For this compound, DFT calculations could predict the vibrational frequencies and intensities of its IR and Raman spectra, as well as the chemical shifts in its ¹H and ¹³C NMR spectra. This information would be invaluable for the characterization and identification of the compound. While specific spectroscopic data for this compound is not available in the search results, the general approach of using computational methods to predict and validate spectroscopic properties is a standard practice in modern chemistry. researchgate.net

Applications of 3 4 Aminophenyl Methyl P Toluidine in Advanced Materials and Chemical Technologies

Role as a Monomer or Cross-Linking Agent in Polymer Synthesis and Engineering

The presence of two reactive primary amine groups makes 3-((4-Aminophenyl)methyl)-p-toluidine a prime candidate for use as a monomer in step-growth polymerization or as a curing agent for thermosetting resins. The non-linear arrangement of the amine groups, coupled with the methylene (B1212753) linker, is anticipated to influence polymer morphology and properties, potentially enhancing solubility and processability while maintaining high performance.

Polyamides and Polyimides: As a diamine monomer, it can undergo polycondensation with diacyl chlorides or dicarboxylic acids to form high-performance polyamides. kpi.uanih.gov Similarly, reaction with aromatic tetracarboxylic dianhydrides would yield polyimides, a class of polymers renowned for their exceptional thermal and mechanical stability. kpi.uaresearchgate.net The introduction of the flexible methylene group and the asymmetric substitution pattern in the diamine is a known strategy to disrupt chain packing, which can improve the solubility of otherwise intractable rigid-rod polymers. kpi.uanih.gov This could allow for the creation of solution-processable polyamides and polyimides with high glass transition temperatures and thermal stability. researchgate.netresearchgate.net

Epoxy Resin Curing: The primary amine functionalities are highly reactive with epoxide groups, making this compound a suitable curing agent or hardener for epoxy resins. researchgate.net In this role, it would become incorporated into a three-dimensional cross-linked network. The distance and flexibility afforded by the methylene bridge between the aromatic rings can influence the cross-link density and the mechanical properties of the final cured material. researchgate.netmdpi.com The use of isomeric mixtures of amine curing agents has been shown to be an effective strategy for creating "self-toughened" epoxy resins with enhanced fracture toughness without compromising thermal stability. mdpi.com

Table 1: Representative Properties of Aromatic Polymers from Analogous Diamines

| Polymer Type | Diamine Monomer | Co-monomer | Glass Transition Temp. (Tg, °C) | 10% Weight Loss Temp. (T10, °C) |

|---|---|---|---|---|

| Polyamide | 1,1-bis(4-aminophenyl)-2,2-diphenylethylene | Terephthaloyl chloride | 340 | ~470 (in air) |

| Polyimide | 5(6)-amino-1-(4-aminophenyl)-1,3,3-trimethylindane | 3,3′,4,4′-Benzophenone tetracarboxylic dianhydride (BTDA) | 333 | 525 (in air) |

| Epoxy (cured) | 3,3′-Diaminodiphenyl sulfone (3,3'-DDS) | Tetraglycidyl 4,4′-diaminodiphenylmethane (TGDDM) | 241 | - |

> This table provides representative data for high-performance polymers synthesized from aromatic diamines with structures analogous to this compound, illustrating the potential thermal properties. Data is sourced from references researchgate.netresearchgate.netmdpi.com.

Precursor in the Design and Synthesis of Advanced Dye Molecules and Pigments

Aromatic amines are foundational building blocks for a vast array of synthetic colorants. The diazotization of the primary amine groups, followed by coupling with electron-rich aromatic compounds (azo coupling), is a cornerstone of dye chemistry. imrpress.com

This compound could serve as a precursor for various classes of dyes:

Azo Dyes: Each of the two amine groups can be independently diazotized and coupled to a suitable partner, such as a phenol (B47542) or naphthol derivative. This allows for the synthesis of mono-azo or bis-azo dyes. The extended conjugation path through the bridged aromatic system would be expected to produce dyes with strong absorption in the visible spectrum, leading to intense colors. researchgate.net The specific hues would be tunable based on the choice of the coupling component. researchgate.net

Development of Ligands for Transition Metal Catalysis and Coordination Chemistry

The nitrogen atoms of the amine groups possess lone pairs of electrons, enabling them to act as Lewis bases and coordinate to transition metal centers.

Schiff Base Ligands: Condensation of the primary amine groups with aldehydes (such as salicylaldehyde) or ketones results in the formation of Schiff base (imine) ligands. researchgate.netchemistryjournal.netrjlbpcs.com These multidentate ligands can form stable complexes with a wide range of transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)). researchgate.netrjlbpcs.com The resulting metal complexes often exhibit interesting catalytic, magnetic, or biological properties. The flexibility of the linker in ligands derived from this compound could allow for the formation of specific coordination geometries around the metal center.

Coordination Polymers: The ability of this diamine to bridge two separate metal centers makes it a potential linker for the construction of coordination polymers or metal-organic frameworks (MOFs). researchgate.net

Functional Material Development for Sensors and Analytical Probes

The core structure of this compound can be chemically modified to create functional materials for sensing applications. A common strategy involves the creation of Schiff base derivatives that can act as selective chemosensors for metal ions. chemistryjournal.net The binding of a target analyte to the ligand can induce a measurable change in an optical property, such as fluorescence. For example, a Schiff base ligand derived from p-toluidine (B81030) and salicylaldehyde (B1680747) has been shown to exhibit a distinct fluorescence response upon binding to Al³⁺ ions. chemistryjournal.netresearchgate.net By designing an appropriate receptor site, derivatives of this compound could be developed into selective and sensitive analytical probes.

Non-Linear Optical (NLO) Materials Exhibiting Specific Photophysical Responses

Materials that exhibit a non-linear optical (NLO) response, particularly second-harmonic generation (SHG), are crucial for applications in photonics and telecommunications. This property requires molecules to be arranged in a non-centrosymmetric fashion in the solid state. nih.gov While p-toluidine itself can be a component of NLO-active organic crystals, the key is to engineer molecules with a significant dipole moment, often through the combination of strong electron-donating and electron-withdrawing groups. nih.govresearchgate.net

The this compound backbone could be functionalized, for example, by introducing nitro groups (electron-withdrawing) to oppose the amine groups (electron-donating), to create a molecule with a large hyperpolarizability. The challenge would then be to control the solid-state packing to achieve a bulk non-centrosymmetric arrangement, which is a prerequisite for observing a second-order NLO effect. nih.gov

Application in Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. The synthesis of COFs relies on the use of geometrically defined building blocks (monomers) that are connected by strong covalent bonds. iu.edu.sanih.gov

As a C₂-symmetric diamine linker, this compound could be reacted with multitopic aldehydes (e.g., 1,3,5-triformylbenzene) to form imine-linked COFs. The non-linear and flexible nature of this linker could be used to target specific three-dimensional topologies. The introduction of such linkers can influence the framework's porosity, stability, and potential for applications in areas like gas storage or catalysis. nih.gov While less direct, the amine groups could also be chemically transformed into other functionalities, such as carboxylates, to serve as linkers in the synthesis of Metal-Organic Frameworks (MOFs). nih.gov

Derivatization and Functionalization Chemistry of 3 4 Aminophenyl Methyl P Toluidine

Acylation and Sulfonylation of Amine Functionalities

The presence of two primary amine groups in 3-((4-Aminophenyl)methyl)-p-toluidine allows for a range of acylation and sulfonylation reactions. These reactions are crucial for the synthesis of polyamides, and for modifying the electronic and physical properties of the molecule.

The reactivity of the two amine groups towards acylation is expected to be different due to the influence of the methyl group on one of the aromatic rings. The amine group on the p-toluidine (B81030) moiety is slightly more activated by the electron-donating methyl group compared to the amine on the aniline (B41778) ring. However, steric hindrance from the methylene (B1212753) bridge can also play a role. A highly efficient method for the monoacylation of symmetrical diamines and the chemoselective acylation of primary amines in unsymmetrical diamines has been developed using 1,1'-carbonyldiimidazole (B1668759) (CDI) as a mediator. rsc.org This green protocol could potentially be applied to selectively acylate one of the amine groups in this compound.

For instance, the reaction of aromatic diamines like 4,4'-methylenedianiline (B154101) with maleic anhydride (B1165640) in acetic acid yields dimaleamic acids, demonstrating the feasibility of diacylation to form bidentate ligands or polymer precursors. rsc.org A similar reaction with this compound would be expected to proceed readily.

Table 1: Representative Acylation Reactions of Aromatic Diamines

| Diamine | Acylating Agent | Product | Reference |

|---|---|---|---|

| 4,4'-Methylenedianiline | Maleic Anhydride | (2Z,2′Z)-4,4′-((methylenebis(4,1-phenylene))bis(azanediyl))bis(4-oxobut-2-enoic acid) | rsc.org |

| Symmetrical Diamines | Carboxylic Acids/CDI | Mono-acylated diamine | rsc.org |

Sulfonylation of the amine functionalities can be achieved using sulfonyl chlorides in the presence of a base. This reaction introduces sulfonyl groups, which can significantly alter the solubility and electronic properties of the resulting molecule. A general method for the Sandmeyer-type synthesis of sulfonyl chlorides from anilines using DABSO as an SO2 surrogate has been reported, which could be adapted for the synthesis of sulfonamides from this compound. nih.gov

Alkylation and Arylation Reactions for Extended Molecular Architectures

N-alkylation and N-arylation reactions provide a means to introduce new substituents on the nitrogen atoms, leading to extended molecular architectures with modified properties.

N-methylation of aromatic amines can be achieved using various reagents. For example, the full N,N-methylation of 4,4′-methylenedianiline (MDA) to 4,4′-methylene bis(N,N-dimethylaniline) has been successfully carried out using dimethyl carbonate (DMC) in the presence of a NaY zeolite catalyst, with yields as high as 97%. nih.gov A similar approach could be employed for the exhaustive methylation of both amine groups in this compound. Formic acid can also serve as a carbon and hydrogen source for the methylation of aromatic amines over a Pd/In2O3 catalyst. researchgate.netnih.gov

N-arylation of aromatic amines is a powerful tool for constructing complex molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a widely used method for this purpose, though it has been more extensively applied to aryl halides. researchgate.net This reaction could potentially be used to introduce aryl groups onto the amine functionalities of this compound, especially after conversion of the amine to a more suitable nucleophile or by using a halogenated derivative of the diamine in a reverse sense of the coupling.

Halogenation and Nitration Strategies for Ring Functionalization

The aromatic rings of this compound are susceptible to electrophilic substitution reactions such as halogenation and nitration. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the amino groups and the methyl group.

Halogenation: The amino groups are strongly activating and ortho-, para-directing. The methyl group is also activating and ortho-, para-directing. In the p-toluidine ring, the positions ortho to the amino group are activated by both the amino and methyl groups, making them highly susceptible to electrophilic attack. The position meta to the amino group and ortho to the methyl group is also activated. In the aniline ring, the positions ortho to the amino group are the primary sites for substitution. Due to the strong activation by the amino groups, direct halogenation with reagents like bromine in acetic acid is expected to lead to polyhalogenated products.

Nitration: Nitration of aromatic amines requires careful control of reaction conditions to avoid oxidation and to control the regioselectivity. The nitration of p-toluidine can yield different isomers depending on the conditions. core.ac.uk For this compound, nitration is expected to occur on the aromatic rings. The positions ortho to the strongly activating amino groups are the most likely sites of nitration. To achieve mononitration and control the position of substitution, it is common to first protect the amino groups by acylation. The resulting amide groups are still ortho-, para-directing but are less activating than the free amino groups, allowing for more controlled nitration.

Cyclization Reactions Leading to Novel Heterocyclic Systems

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems through cyclization reactions. These reactions are pivotal in the creation of polymers and other functional materials.

A significant application of aromatic diamines is in the synthesis of polyimides, which are high-performance polymers known for their thermal stability. The synthesis typically involves a two-step process where the diamine is first reacted with a dianhydride to form a poly(amic acid), which is then chemically or thermally cyclized to the polyimide. nih.gov this compound can serve as a monomer in such polymerizations, reacting with various dianhydrides to produce novel polyimides with potentially unique properties due to the unsymmetrical nature of the diamine. researchgate.net

Another important cyclization-related reaction is the conversion of aromatic diamines to diisocyanates. This is typically achieved by reaction with phosgene (B1210022) or a phosgene equivalent. nih.govwikipedia.org The resulting diisocyanates are key monomers for the production of polyurethanes. youtube.com The reaction of this compound with phosgene would be expected to yield the corresponding diisocyanate, 3-((4-isocyanatophenyl)methyl)-4-methylphenyl isocyanate.

Furthermore, condensation reactions with 1,2-dicarbonyl compounds can lead to the formation of pyrazine-containing aromatic systems. libretexts.org Reactions with other bifunctional reagents can also be envisioned to construct a variety of heterocyclic structures.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds and can be applied to functionalized derivatives of this compound. harvard.eduyoutube.comyoutube.comyoutube.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or triflate. youtube.comyoutube.comyoutube.com To utilize this reaction, a halogenated derivative of this compound would first need to be synthesized, as discussed in section 7.3. The resulting dihalo-diamine could then be coupled with various boronic acids to introduce new aryl or vinyl substituents onto the aromatic rings. The general mechanism involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron species and reductive elimination to form the C-C bond and regenerate the catalyst. youtube.com

Table 2: General Scheme for Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. Similar to the Suzuki coupling, a halogenated derivative of this compound would be a necessary starting material. This dihalo-derivative could then be reacted with various alkenes to introduce unsaturated side chains. The Heck reaction is particularly useful for synthesizing substituted alkenes with high stereoselectivity.

These cross-coupling reactions open up a vast chemical space for the synthesis of complex molecules derived from this compound, with potential applications in materials science and the development of novel functional compounds.

Analytical Methodologies for Research and Purity Assessment of 3 4 Aminophenyl Methyl P Toluidine

Chromatographic Separation Techniques (HPLC, GC) for Purity Analysis and Isomer Separation

Chromatographic techniques are paramount for the separation and purity assessment of 3-((4-Aminophenyl)methyl)-p-toluidine and its isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized methods.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. A reverse-phase HPLC method can be employed for its analysis using a C18 or a specialized reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The separation of isomers of structurally similar compounds, such as toluidines, can be achieved using mixed-mode columns that utilize both reversed-phase and ion-exchange mechanisms. helixchrom.com Retention times are influenced by factors like the organic solvent concentration, buffer pH, and buffer concentration. helixchrom.com

A typical HPLC method for the analysis of aromatic amines is scalable and can be adapted for preparative separation to isolate impurities. sielc.com For instance, the separation of toluidine isomers has been successfully achieved using a mobile phase of water, acetonitrile, and an ammonium (B1175870) formate (B1220265) buffer, with UV detection at 250 nm.

Table 1: Illustrative HPLC Conditions for Aromatic Amine Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) or Mixed-Mode (e.g., Primesep 200) sielc.com |

| Mobile Phase | Acetonitrile/Water with Ammonium Formate buffer (pH 3.5) sielc.com |

| Flow Rate | 1.0 mL/min sielc.com |

| Detection | UV at 250 nm sielc.com |

| Temperature | Ambient |

Gas Chromatography (GC):

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have a high boiling point, GC analysis can be performed, potentially after derivatization to increase volatility and improve peak shape. For related compounds like p-toluidine (B81030), GC-MS methods have been developed for its determination in various matrices. analytice.com A typical GC analysis would involve a capillary column with a suitable stationary phase, such as a 5% diphenyl/95% dimethylpolysiloxane phase, and a flame ionization detector (FID) or a mass spectrometer (MS) for detection.

Table 2: Representative GC Conditions for Toluidine Analysis

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., RTX-17, 30 m x 0.25 µm) rsc.org |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature, ramp rate, final temperature (optimized for separation) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) analytice.comrsc.org |

| Carrier Gas | Helium or Nitrogen |

Electrophoretic Methods for Separation and Characterization of Derivatives

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC for the analysis of charged species like protonated aromatic amines. The separation in CE is based on the differential migration of analytes in an electric field.

For aromatic amines, Capillary Zone Electrophoresis (CZE) is a commonly employed mode. mdpi.com The separation is typically carried out in a fused-silica capillary with a background electrolyte (BGE) at a specific pH to ensure the analytes are sufficiently ionized. mdpi.com The choice of BGE is critical and can include phosphate (B84403) buffers. mdpi.com Detection is often performed using a UV detector, as aromatic amines exhibit strong absorbance in the UV region. mdpi.com To enhance sensitivity, modifications such as using a "bubble cell" capillary or employing pre-concentration techniques can be implemented. mdpi.com

The application of CE can be extended to the analysis of derivatives of this compound, which may be formed during synthesis or degradation. The high resolving power of CE makes it particularly suitable for separating complex mixtures of closely related compounds.

Table 3: General Capillary Electrophoresis Conditions for Aromatic Amine Separation

| Parameter | Condition |

|---|---|

| Capillary | Fused-silica, typically 50 µm i.d. mdpi.com |

| Background Electrolyte | Phosphate buffer at a controlled pH mdpi.com |

| Separation Voltage | 20-30 kV |

| Detection | UV detection (e.g., 214 nm or 254 nm) mdpi.com |

| Injection | Hydrodynamic or electrokinetic |

Spectrophotometric Methods for Quantitative Determination in Research Samples

UV-Visible spectrophotometry is a simple and cost-effective method for the quantitative determination of aromatic amines in research samples, provided the sample matrix is not overly complex. Aromatic amines, including this compound, exhibit characteristic absorption maxima in the UV region due to the presence of the aromatic rings.

Quantitative analysis can be performed by measuring the absorbance at the wavelength of maximum absorption (λmax) and using a calibration curve prepared with standards of known concentrations. For mixtures of aromatic amines, difference spectrophotometry can be employed, where the spectra of a sample at different pH values are recorded against each other to resolve overlapping spectra.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for the analysis of complex mixtures containing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. After separation on the GC column, the eluted compounds are ionized, and the resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for identification. A GC-MS method has been reported for the analysis of p-toluidine in air samples, demonstrating the utility of this technique for related compounds. analytice.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and selective technique for the analysis of a wide range of compounds, including non-volatile and thermally labile molecules like this compound. The compound is first separated by HPLC and then introduced into the mass spectrometer. In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to the analyte is selected and fragmented to produce product ions. This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and allows for quantification even in complex matrices. While a specific LC-MS/MS method for this compound is not widely published, methods for other diarylamines and aromatic amines have been developed and can be adapted. nih.gov

Table 4: Illustrative LC-MS/MS Parameters for Aromatic Amine Analysis

| Parameter | Condition |

|---|---|

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]+ of the analyte |

| Product Ions (Q3) | Specific fragment ions of the analyte |

| Collision Gas | Argon |

| Collision Energy | Optimized for each transition |

Environmental Chemical Pathways and Degradation Mechanisms of the Compound

Photochemical Degradation Mechanisms under Environmental Conditions

Photochemical degradation, driven by the energy of sunlight, is a significant transformation pathway for many organic pollutants in the environment, particularly in surface waters and the atmosphere. For 3-((4-Aminophenyl)methyl)-p-toluidine, with its aromatic amine structures, photodegradation is expected to be a relevant process.

Aromatic amines are known to absorb ultraviolet (UV) radiation, which can lead to their direct photolysis. researchgate.net The absorption of photons can excite the molecule to a higher energy state, making it more susceptible to reactions such as oxidation and cleavage. The primary mechanism of photodegradation for aromatic amines in water often involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂⁻•). These highly reactive species can then attack the aromatic rings and the amino groups of the this compound molecule.

The degradation process likely proceeds through a series of steps:

Photo-oxidation of Amino Groups: The amino groups are susceptible to oxidation, which can lead to the formation of nitroso and nitro derivatives.

Hydroxylation of Aromatic Rings: Hydroxyl radicals can attack the electron-rich benzene (B151609) rings, leading to the formation of hydroxylated intermediates.

Cleavage of the Methylene (B1212753) Bridge: The C-N bonds and the methylene bridge connecting the two aromatic rings can be cleaved, leading to the formation of smaller, more soluble organic compounds.

Mineralization: Under prolonged exposure to sunlight and in the presence of sufficient ROS, the molecule can be completely mineralized to carbon dioxide, water, and inorganic nitrogen compounds.

Studies on compounds with similar structures, such as 4,4'-methylenedianiline (B154101) (MDA), indicate that photolysis is a probable major transformation pathway in the hydrosphere. oecd.org The rate of photochemical degradation will be influenced by various environmental factors, including the intensity of solar radiation, the depth and turbidity of the water body, and the presence of other photosensitizing substances.

Table 1: Potential Photochemical Degradation Intermediates of this compound This table is predictive and based on the general reactivity of aromatic amines.

| Intermediate Type | Potential Compounds |

|---|---|

| Hydroxylated Derivatives | Phenolic and catecholic structures |

| Oxidized Amino Groups | Nitroso and nitro-aromatic compounds |

| Cleavage Products | p-Toluidine (B81030), 4-aminobenzaldehyde, and related smaller molecules |

Biodegradation Pathways and Microbial Transformation in Aquatic and Soil Systems

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in the removal of pollutants from soil and aquatic environments. The biodegradability of this compound will depend on its bioavailability and the presence of microbial populations with the necessary enzymatic machinery.

Aromatic amines can serve as carbon and nitrogen sources for various microorganisms. nih.gov The biodegradation of compounds structurally related to this compound, such as p-toluidine and other aminophenol derivatives, has been documented. nih.gov For instance, some Pseudomonas species have been shown to utilize aminophenols as their sole source of carbon and energy. nih.gov

The microbial transformation of this compound is likely to be initiated by enzymes such as monooxygenases and dioxygenases, which catalyze the introduction of oxygen atoms into the aromatic rings, making them more susceptible to cleavage. Potential biodegradation pathways may include:

Hydroxylation: The initial step is often the hydroxylation of the aromatic rings to form catecholic intermediates.

Ring Cleavage: The catechols can then undergo ortho- or meta-cleavage by dioxygenase enzymes, breaking open the aromatic ring.

Metabolism of Intermediates: The resulting aliphatic acids are then further metabolized through central metabolic pathways like the Krebs cycle.

The presence of the methyl group on one of the aromatic rings and the methylene bridge may influence the rate and extent of biodegradation. In some cases, the initial steps might involve the oxidation of the methyl group. Furthermore, the compound may be subject to co-metabolism, where it is transformed by microbial enzymes without being used as a primary energy source.

The environmental conditions, such as pH, temperature, oxygen availability, and the presence of other nutrients, will significantly impact the microbial communities and their ability to degrade this compound. In anaerobic environments, the degradation pathways would differ, potentially involving reductive processes.

Table 2: Factors Influencing the Biodegradation of this compound This table outlines general factors affecting microbial degradation of aromatic compounds.

| Factor | Influence |

|---|---|

| Oxygen Availability | Aerobic pathways (hydroxylation, ring cleavage) are generally more efficient for aromatic compounds. |

| Microbial Population | The presence of adapted microorganisms with specific enzymes is crucial. |

| Bioavailability | Sorption to soil organic matter or sediment can reduce the availability of the compound to microbes. |

| Nutrient Levels | Availability of other essential nutrients (e.g., phosphorus) can limit microbial activity. |

| pH and Temperature | Optimal conditions are required for microbial growth and enzyme function. |

Advanced Oxidation Processes for Environmental Remediation Studies

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater. wikipedia.orgmembranechemicals.comionexchangeglobal.com AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of degrading a wide range of recalcitrant organic compounds. wikipedia.orgmembranechemicals.com

Given the expected persistence of aromatic amines, AOPs represent a promising technology for the remediation of water contaminated with this compound. Several AOPs could be effective, including:

Ozonation (O₃): Ozone is a strong oxidant that can directly react with the aromatic rings and amino groups of the target molecule. Its effectiveness can be enhanced by combining it with UV light or hydrogen peroxide (H₂O₂) to generate more hydroxyl radicals.

Fenton and Photo-Fenton Processes: The Fenton reaction involves the use of hydrogen peroxide in the presence of an iron catalyst (typically Fe²⁺) to produce hydroxyl radicals. The efficiency of this process can be enhanced by UV light (photo-Fenton). wikipedia.org

UV/H₂O₂: The photolysis of hydrogen peroxide with UV light is a direct method for generating hydroxyl radicals.

Photocatalysis (e.g., TiO₂/UV): In this process, a semiconductor catalyst like titanium dioxide (TiO₂) is activated by UV light, leading to the formation of electron-hole pairs that generate hydroxyl radicals on the catalyst surface. researchgate.net

The effectiveness of any AOP will depend on various factors, including the concentration of the pollutant, the pH of the water, the presence of radical scavengers (such as carbonate and bicarbonate ions), and the specific operating conditions of the treatment process. Research on the application of AOPs to structurally similar aromatic amines has shown that these methods can achieve high degradation efficiencies, often leading to complete mineralization of the parent compound. researchgate.net Therefore, it is highly probable that AOPs would be a viable treatment option for this compound.

Table 3: Common Advanced Oxidation Processes and their Principles

| AOP | Principle | Key Reactants |

|---|---|---|

| Ozonation | Direct oxidation by O₃ and/or generation of •OH | Ozone (O₃) |

| Fenton Process | Catalytic decomposition of H₂O₂ by Fe²⁺ to form •OH | H₂O₂, Fe²⁺ |

| Photo-Fenton | Fenton reaction enhanced by UV light | H₂O₂, Fe²⁺, UV light |

| UV/H₂O₂ | Photolysis of H₂O₂ to generate •OH | H₂O₂, UV light |

| Photocatalysis | Generation of •OH on a semiconductor surface activated by UV light | TiO₂ (or other photocatalyst), UV light |

Future Research Directions and Emerging Opportunities for 3 4 Aminophenyl Methyl P Toluidine

Exploration of Novel Reactivity and Catalysis

The distinct reactivity of the two amino groups in 3-((4-Aminophenyl)methyl)-p-toluidine presents a fertile ground for discovering novel chemical transformations. Future research could focus on leveraging this structural asymmetry for selective functionalization, leading to the creation of complex and high-value molecules.

Selective Functionalization: Investigations into the selective N-alkylation or N-arylation of one amine group over the other are a primary research direction. The differing nucleophilicity, influenced by the electron-donating methyl group and steric hindrance, could be exploited using tailored catalysts and reaction conditions.

Catalytic C-H Activation: The aromatic rings and the methylene (B1212753) bridge offer sites for C-H activation and functionalization, a powerful tool in modern organic synthesis. Developing catalytic systems, perhaps based on transition metals like palladium or rhodium, to selectively introduce new functional groups would unlock new synthetic pathways.

Enzymatic Catalysis: The burgeoning field of biocatalysis offers a green and highly selective alternative to traditional chemical methods. manchester.ac.uk Research into identifying or engineering enzymes, such as amine dehydrogenases or transaminases, capable of acting on this compound could lead to highly efficient and sustainable synthetic processes for producing chiral derivatives or other functionalized products. manchester.ac.uk A recent breakthrough in developing an enzyme (SNAr1.3) for nucleophilic aromatic substitution (SNAr) highlights the potential for creating enzymatic processes for reactions previously confined to traditional chemistry, offering a pathway for greener and more precise manufacturing. manchester.ac.uk

Integration with Nanotechnology and Hybrid Materials Science

The integration of this compound into nanomaterials and hybrid composites is a promising area for creating advanced materials with tailored properties. Its structure is well-suited for its use as a monomer in polymerization or as a linking agent in composite systems.